molecular formula C12H11BrClN3O4 B4946917 2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride CAS No. 1396964-03-6

2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride

Cat. No.: B4946917
CAS No.: 1396964-03-6
M. Wt: 376.59 g/mol
InChI Key: UNIJIIOUFARMLV-UHFFFAOYSA-N
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Description

2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a double-ring system composed of benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline derivatives with reduced functional groups .

Scientific Research Applications

2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-Bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its butanedioic acid moiety, for example, may enhance its solubility and bioavailability, making it more suitable for certain applications .

Properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]butanedioic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O4.ClH/c13-6-1-2-8-7(3-6)11(15-5-14-8)16-9(12(19)20)4-10(17)18;/h1-3,5,9H,4H2,(H,17,18)(H,19,20)(H,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIJIIOUFARMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NC(CC(=O)O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396964-03-6
Record name Aspartic acid, N-(6-bromo-4-quinazolinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396964-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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